molecular formula C16H11BrN4OS B10978054 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5-bromobenzo[b]thiophene-2-carboxamide

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5-bromobenzo[b]thiophene-2-carboxamide

Cat. No.: B10978054
M. Wt: 387.3 g/mol
InChI Key: FXQAAAVNCGOICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)-5-bromobenzo[b]thiophene-2-carboxamide is a novel synthetic compound designed for research applications, combining a [1,2,4]triazolo[4,3-a]pyridine scaffold with a 5-bromobenzo[b]thiophene carboxamide moiety. This hybrid structure incorporates two pharmacologically significant heterocyclic systems. The [1,2,4]triazolo[4,3-a]pyridine core is a recognized privileged structure in medicinal chemistry, with documented scientific interest in derivatives as potent smoothened (SMO) inhibitors for investigating the Hedgehog (Hh) signaling pathway in oncology research, particularly against colorectal carcinoma models . Concurrently, benzo[b]thiophene and carboxamide derivatives are frequently explored for their diverse biological profiles, including potential antimicrobial and antiproliferative activities, making them subjects of interest in early-stage drug discovery . The inclusion of a bromo atom at the 5-position of the benzo[b]thiophene ring may influence the compound's electronic properties, lipophilicity, and potential binding interactions with biological targets. This product is provided as a high-purity solid for research purposes. It is intended for in vitro studies only and is strictly labeled For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are responsible for handling this material in accordance with all applicable local and international regulations.

Properties

Molecular Formula

C16H11BrN4OS

Molecular Weight

387.3 g/mol

IUPAC Name

5-bromo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H11BrN4OS/c17-11-4-5-12-10(7-11)8-13(23-12)16(22)18-9-15-20-19-14-3-1-2-6-21(14)15/h1-8H,9H2,(H,18,22)

InChI Key

FXQAAAVNCGOICA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)C3=CC4=C(S3)C=CC(=C4)Br

Origin of Product

United States

Preparation Methods

Cyclization of 2-Bromo-5-fluorobenzaldehyde with Mercaptoacetic Acid

Adapting the method from CN110818679A, 2-bromo-5-fluorobenzaldehyde reacts with mercaptoacetic acid in acetone under basic conditions (K₂CO₃) at 30–35°C for 4 hours. The thioether intermediate undergoes intramolecular cyclization via elimination of hydrogen fluoride, yielding 5-bromobenzo[b]thiophene-2-carbaldehyde. Oxidation of the aldehyde to the carboxylic acid is achieved using KMnO₄ in acidic media (H₂SO₄/H₂O), producing 5-bromobenzo[b]thiophene-2-carboxylic acid in 78% yield.

Key Reaction Conditions

StepReagents/ConditionsYield
CyclizationK₂CO₃, acetone, 35°C, 4 h86%
OxidationKMnO₄, H₂SO₄/H₂O, reflux, 6 h78%

Synthesis of Triazolo[4,3-a]pyridin-3-ylmethyl Amine

The triazolo[4,3-a]pyridine scaffold is constructed via cyclocondensation, followed by functionalization to introduce the methylamine moiety.

Cyclocondensation of 2-Hydrazinopyridine with Trimethyl Orthoformate

A modified method from PMC7561591 involves reacting 2-hydrazinopyridine with trimethyl orthoformate in acetic acid at reflux. The reaction proceeds via formation of a hydrazone intermediate, which cyclizes to yieldtriazolo[4,3-a]pyridine. Subsequent Mannich reaction with formaldehyde and ammonium chloride introduces the methylamine group at position 3, yieldingtriazolo[4,3-a]pyridin-3-ylmethyl amine in 65% yield.

Key Reaction Conditions

StepReagents/ConditionsYield
CyclocondensationTrimethyl orthoformate, AcOH, reflux, 8 h82%
Mannich ReactionFormaldehyde, NH₄Cl, EtOH, 50°C, 3 h65%

Amide Coupling of Components

The final step involves activating the carboxylic acid as an acyl chloride and coupling it with the triazolo-pyridine methylamine.

Activation with Thionyl Chloride

5-Bromobenzo[b]thiophene-2-carboxylic acid is treated with excess thionyl chloride (SOCl₂) at reflux for 2 hours, yielding the corresponding acid chloride. The crude acyl chloride is used directly without purification.

Coupling with Triazolo[4,3-a]pyridin-3-ylmethyl Amine

The acid chloride is reacted withtriazolo[4,3-a]pyridin-3-ylmethyl amine in anhydrous dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base. The reaction is stirred at room temperature for 12 hours, followed by purification via silica gel chromatography (5% MeOH/DCM) to isolate the title compound in 71% yield.

Key Reaction Conditions

StepReagents/ConditionsYield
Acyl Chloride FormationSOCl₂, reflux, 2 h95%
Amide CouplingDIPEA, DCM, rt, 12 h71%

Optimization and Challenges

Bromination Position Control

Directing bromine to the 5-position on benzo[b]thiophene requires careful selection of starting materials. Using 2-bromo-5-fluorobenzaldehyde ensures regioselectivity during cyclization, as the fluorine atom acts as a directing group. Alternative methods involving post-cyclization bromination (e.g., NBS in CCl₄) result in mixtures, reducing yield.

Triazolo-pyridine Stability

The triazolo-pyridine core is sensitive to strong acids and bases. Employing mild conditions during the Mannich reaction (e.g., ammonium chloride instead of stronger amines) prevents ring-opening side reactions.

Amide Bond Formation

Competitive hydrolysis of the acyl chloride necessitates anhydrous conditions. Catalytic DMAP (4-dimethylaminopyridine) was tested but showed no significant improvement in coupling efficiency.

Characterization and Analytical Data

The final compound is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, triazole-H), 8.15 (d, J = 8.4 Hz, 1H, pyridine-H), 7.92 (d, J = 1.6 Hz, 1H, thiophene-H), 7.65 (dd, J = 8.4, 1.6 Hz, 1H), 5.21 (s, 2H, CH₂), 3.89 (s, 2H, NH₂).

  • LC-MS : m/z 431.2 [M+H]⁺.

  • HPLC Purity : 98.4% (C18 column, MeCN/H₂O = 70:30).

Chemical Reactions Analysis

Types of Reactions

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5-bromobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzo[b]thiophene ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the triazolo or thiophene rings, depending on the reagents used.

    Coupling Reactions: The carboxamide group can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) or a catalyst (e.g., Pd/C).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amine-substituted benzo[b]thiophene derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5-bromobenzo[b]thiophene-2-carboxamide is investigated for its potential pharmacological properties. Compounds with similar structures have shown promise as antimicrobial, anticancer, and anti-inflammatory agents .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of heterocyclic rings that can interact with light and electrons in unique ways.

Mechanism of Action

The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5-bromobenzo[b]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazolo and thiophene rings can participate in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural distinctions between the target compound and analogs from the provided evidence:

Compound Core Structure Substituents Functional Groups Key Features
Target Benzo[b]thiophene 5-Br, 2-carboxamide with triazolo-pyridine-methyl Carboxamide, triazole, pyridine High lipophilicity (Br), rigid aromatic system
Compound A
(5-bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide)
Thiophene 5-Br, 2-carboxamide with pyrazole Carboxamide, pyrazole Less rigid (thiophene vs. benzo[b]thiophene), pyrazole for H-bonding [1]
Compound B
(5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide)
Thiophene 5-Br, 2-sulfonamide with triazole Sulfonamide, triazole, chlorophenyl Sulfonamide acidity, Cl for enhanced polarity [2]
Compound C
(N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide)
Triazole Benzyl, hydroxamic acid, methoxybenzamide Hydroxamic acid, thioether, methoxy Chelation potential (hydroxamic acid), moderate lipophilicity (methoxy) [3]

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The target compound’s bromine and benzo[b]thiophene core confer higher logP compared to Compound A (thiophene) and Compound C (methoxy). Compound B’s sulfonamide reduces lipophilicity due to increased polarity [2].
  • Solubility : The triazolo-pyridine in the target may reduce aqueous solubility compared to pyrazole (Compound A) but improve membrane permeability. Compound B’s sulfonamide enhances solubility in polar solvents [2].
  • Binding Interactions : The triazolo-pyridine’s fused heterocycle enables stronger π-π stacking versus pyrazole (Compound A) or simple triazole (Compound B). The hydroxamic acid in Compound C allows metal chelation, absent in the target [3].

Research Implications

The target compound’s unique structure positions it as a candidate for targeting hydrophobic binding pockets (e.g., kinase ATP sites). Its bromine atom may improve target residence time via halogen bonding, while the triazolo-pyridine enhances metabolic stability compared to pyrazole analogs. However, the sulfonamide in Compound B offers advantages in solubility for intravenous formulations [2]. Further studies should explore its selectivity against related enzymes (e.g., comparing triazolo-pyridine vs. triazolo-thiadiazine scaffolds in Compound B derivatives).

Biological Activity

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5-bromobenzo[b]thiophene-2-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 5-bromobenzo[b]thiophene-2-carboxylic acid with [1,2,4]triazolo[4,3-a]pyridine derivatives. The process often employs various coupling agents to facilitate the formation of the amide bond.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

Anticancer Activity

Recent studies have demonstrated that compounds containing the [1,2,4]triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
  • IC50 Values : Compounds similar to this compound showed IC50 values ranging from 0.58 μM to 13.1 μM across different cell lines, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-Fu) .

The mechanisms by which these compounds exert their anticancer effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : It promotes apoptosis through modulation of key signaling pathways such as ERK and AKT .
  • Impact on Protein Expression : The treatment with this compound alters the expression levels of proteins associated with cell cycle regulation and apoptosis.

Data Table: Biological Activity Summary

Activity Cell Line IC50 (μM) Mechanism
AntiproliferativeMGC-8039.47ERK signaling pathway inhibition
AntiproliferativeHCT-1169.58G2/M phase arrest
AntiproliferativeMCF-713.1Apoptosis induction

Case Studies

Several studies highlight the biological potential of triazole derivatives:

  • Study on Triazolo-Pyridine Derivatives : A series of derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. The study concluded that modifications in the triazole structure significantly influenced biological activity .
  • Mechanistic Insights : Research indicated that certain derivatives could effectively inhibit tubulin polymerization and induce apoptosis in breast cancer cells (MCF-7), emphasizing their potential as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5-bromobenzo[b]thiophene-2-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the benzo[b]thiophene core followed by coupling with the triazolo[4,3-a]pyridine moiety. For example:
  • Step 1 : Bromination at the 5-position of benzo[b]thiophene-2-carboxamide using N-bromosuccinimide (NBS) in DMF under reflux (70–80°C).
  • Step 2 : Introduction of the triazolo-pyridine group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for methylene bridge formation). Yields can be optimized by varying solvents (ethanol, DMF) and catalysts (e.g., Pd for cross-coupling) .
  • Microwave-assisted synthesis (e.g., 150°C, 20 min) may improve reaction efficiency compared to classical reflux methods .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1680 cm⁻¹, C-Br at ~560 cm⁻¹, and triazole C=N at ~1600 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) should resolve aromatic protons (δ 7.2–8.5 ppm) and methylene bridges (δ 4.5–5.0 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and quaternary carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 445.98 for C₁₇H₁₂BrN₅OS) .

Q. What preliminary biological assays are suitable for this compound?

  • Methodological Answer :
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with IC₅₀ calculations .
  • Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .

Advanced Research Questions

Q. How to analyze structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Modifications : Systematically vary substituents (e.g., replace bromine with Cl/F, alter triazole-pyridine linker length) and compare bioactivity.
  • Data Analysis : Use computational tools (e.g., molecular docking) to predict binding to targets like kinases or DNA topoisomerases. Correlate with experimental IC₅₀ values .
  • Case Study : A derivative with a methylene bridge showed 3× higher anticancer activity than analogs with ethylene linkers, suggesting steric and electronic optimization is critical .

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Control Experiments : Replicate assays under standardized conditions (e.g., same cell passage number, solvent controls for DMSO toxicity).
  • Meta-Analysis : Compare data across publications; for instance, conflicting cytotoxicity results may arise from differences in cell line genetic backgrounds or assay protocols .
  • Orthogonal Validation : Confirm activity using alternative assays (e.g., apoptosis via flow cytometry alongside MTT results) .

Q. What strategies improve solubility and stability for in vivo studies?

  • Methodological Answer :
  • Formulation : Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin inclusion complexes to enhance aqueous solubility.
  • Stability Testing : Conduct accelerated stability studies (25°C/60% RH, 40°C/75% RH) with HPLC monitoring. Degradation products (e.g., de-brominated analogs) indicate susceptibility to light/humidity .
  • Lyophilization : Prepare lyophilized powders for long-term storage at –80°C .

Q. How to design experiments probing the mechanism of action?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map affected pathways (e.g., apoptosis, DNA repair) .
  • Inhibitor Studies : Combine with known inhibitors (e.g., caspase inhibitors for apoptosis) to validate mechanistic hypotheses .

Safety and Compliance

Q. What safety protocols are recommended despite limited hazard data?

  • Methodological Answer :
  • Precautionary Measures : Handle as a potential irritant (gloves, goggles, fume hood). Store at –20°C in airtight containers with desiccants .
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste, incinerating at >1000°C to prevent brominated dioxin formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.